N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide
Overview
Description
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as DCB-NPA and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DCB-NPA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. The compound has been shown to bind to specific sites on proteins, preventing them from interacting with other proteins and disrupting cellular processes.
Biochemical and Physiological Effects:
DCB-NPA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. DCB-NPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using DCB-NPA in lab experiments is its high specificity for certain proteins, making it a useful tool for studying protein-protein interactions. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving DCB-NPA. One area of interest is the development of new anti-cancer therapies based on the compound's ability to inhibit cancer cell proliferation. Another area of interest is the use of DCB-NPA as a tool for studying protein-protein interactions, which could lead to a better understanding of cellular processes and the development of new therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of DCB-NPA and its potential applications in various fields.
Scientific Research Applications
DCB-NPA has been widely used in scientific research for its potential applications in various fields. The compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the proliferation of cancer cells. DCB-NPA has also been studied for its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.
properties
IUPAC Name |
(E)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O4/c23-17-6-2-5-16(21(17)24)22-26-18-12-14(8-9-19(18)31-22)25-20(28)10-7-13-3-1-4-15(11-13)27(29)30/h1-12H,(H,25,28)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYANZCBUYCFQP-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.